Subergorgic acid

CAS No.:

Cat. No.: VC1866719

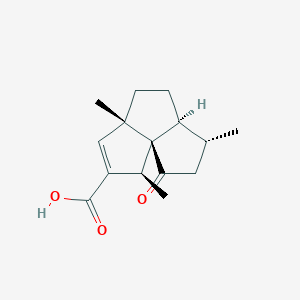

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O3 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | (1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m1/s1 |

| Standard InChI Key | LFKSRWRSZVCLFJ-VDHTUSMASA-N |

| Isomeric SMILES | C[C@@H]1CC(=O)[C@]23[C@H]1CC[C@]2(C=C([C@@H]3C)C(=O)O)C |

| Canonical SMILES | CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure and Classification

Subergorgic acid is classified as a silphiperfolane-type diterpene with a tricyclic framework. The compound has a molecular formula of C16H22O3, which is consistent with its methyl ester derivative . The parent compound features a carboxylic acid group, which distinguishes it from its methyl ester form that has been extensively characterized in the literature.

IUPAC Nomenclature

The IUPAC name for subergorgic acid can be derived from its methyl ester, which is documented as methyl (1R,2S,5R,8R,9S)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylate . The acid form would replace the methyl ester group with a carboxylic acid function. This complex naming reflects the compound's intricate tricyclic structure with multiple stereogenic centers and functional groups.

Structural Features

Subergorgic acid possesses several distinctive structural characteristics:

-

A tricyclic framework (triquinane skeleton)

-

Multiple stereogenic centers (at positions 1R, 2S, 5R, 8R, 9S)

-

An unsaturated bond (position 3-ene)

-

A carboxylic acid group

-

A ketone functionality (11-oxo)

-

Three methyl substituents (positions 2, 5, and 9)

The most notable feature that distinguishes subergorgic acid from other silphiperfolanes is the presence of an oxygen-containing function at position C-2, which is unique among compounds of this class .

Natural Occurrence and Isolation

Marine Source

Subergorgic acid is obtained from Subergorgia suberosa, a gorgonian coral found in marine environments. This organism has been identified as a rich source of bioactive diterpenes, with subergorgic acid being one of its most significant metabolites . The marine origin of this compound contributes to its unique structural features and biological activities.

Related Natural Products

Subergorgia suberosa produces several analogues related to subergorgic acid. These compounds share the core structural framework but differ in their functionality patterns and oxidation states. The discovery of these related compounds has expanded our understanding of the biosynthetic pathways in this marine organism and provided additional leads for biological activity studies .

Synthesis Studies

Synthetic Challenges

The total synthesis of subergorgic acid presents several challenges to organic chemists:

-

Construction of the tricyclic skeleton with correct stereochemistry

-

Introduction of the unusual oxygen functionality at position C-2

-

Selective functionalization of specific positions in the molecule

-

Control of stereochemistry at multiple centers

These challenges have motivated the development of innovative synthetic strategies and have contributed to the advancement of synthetic methodologies for complex natural products .

Synthetic Approaches

-

A copper(I)-catalyzed reaction of an enone ketal (compound 11) with a bifunctional Grignard reagent (compound 7)

-

Subsequent intramolecular alkylation to form the tricyclic skeleton

-

Further functional group manipulations to introduce the required oxidation patterns

This methodology provides an efficient construction of the highly functionalized triquinane skeleton and represents a viable route towards the total synthesis of subergorgic acid and its analogues .

Key Intermediates and Reactions

The synthesis involves several key intermediates, including:

-

A keto ketal starting material (compound 10)

-

An enone ketal intermediate (compound 11)

-

A tricyclic ketone (compound 12)

-

A triquinane dienedione (compound 9)

The tricyclic ketone (compound 12) was obtained as a white solid with a melting point of 59-61°C after recrystallization from methanol. Spectroscopic data for this compound included characteristic NMR signals for the methyl groups at δ 0.90 and 0.93 ppm .

Biological Activities

Cardiovascular Effects

Subergorgic acid has been documented to exhibit cardiotoxic activity, suggesting potential interactions with cardiovascular systems . This property, while potentially limiting therapeutic applications, provides insights into the compound's mechanism of action and its potential as a tool for studying cardiac physiology and pathology.

Neurological Activities

Research has demonstrated that subergorgic acid possesses anticholinesterase activity, which indicates potential effects on neurotransmitter systems . Additionally, it has shown activity against "Soman" toxicity in mice, suggesting possible applications in defense against neurotoxic agents .

Antimicrobial Properties

Subergorgic acid exhibits significant antifungal properties, as demonstrated through various bioassays . These findings highlight the potential of this compound as a lead for developing new antimicrobial agents, particularly in the context of emerging resistance to conventional antifungal drugs.

Anti-inflammatory and Antioxidant Activities

Recent investigations have revealed that subergorgic acid possesses both anti-inflammatory and antioxidant properties . The compound has shown inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. The following table summarizes the biological activities observed in experimental studies:

| Biological Activity | Measurement | Result |

|---|---|---|

| Antioxidant | DPPH Activity (IC50 μg/ml) | Approximately 50-55 μg/ml |

| Anti-inflammatory | 5-LOX Activity (% inhibition) | Approximately 25-30% |

| Antifungal | Zone of inhibition | Significant activity against tested fungal strains |

These diverse biological activities underscore the potential of subergorgic acid as a multifunctional bioactive compound with applications in various therapeutic areas .

Derivatives and Analogues

Subergorgic Acid Methyl Ester

The methyl ester of subergorgic acid (compound 6) is one of the most well-characterized derivatives. This compound maintains many of the biological properties of the parent acid while exhibiting altered pharmacokinetic properties due to the esterification .

Reduced Derivatives

Several reduced derivatives of subergorgic acid have been synthesized and studied:

-

Two novel bioactive analogues (compounds 2 and 7) have been synthesized through NaBH4 reduction of subergorgic acid and its methyl ester, respectively .

-

The reduction reactions also yielded known compounds (3 and 4) as minor products .

Biological Activities of Analogues

The synthesized analogues of subergorgic acid have shown significant biological activities, particularly antifungal properties. Compounds 1, 2, 4, 6, and 7 all demonstrated notable antifungal activities in bioassays . Additionally, these analogues have been investigated for their antioxidant and anti-inflammatory properties, exhibiting varying degrees of activity in different assay systems .

Structure-Activity Relationships

The variations in biological activities among subergorgic acid and its analogues provide valuable insights into structure-activity relationships. The modifications to the original structure, particularly through reduction of specific functional groups, appear to modulate the biological properties while maintaining core activities . These findings are crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profile of this class of compounds.

Research Applications and Future Directions

Synthetic Methodology Development

The challenging structural features of subergorgic acid continue to inspire innovations in synthetic organic chemistry. Future research may focus on developing more efficient routes to the core structure and exploring diverse functionalization strategies to access a broader range of analogues .

Marine Natural Product Discovery

The discovery and characterization of subergorgic acid highlight the rich potential of marine organisms as sources of novel bioactive compounds. Continued exploration of marine ecosystems, particularly coral species like Subergorgia suberosa, may yield additional compounds with unique structures and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume